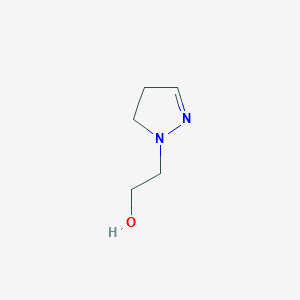

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

CAS No.: 5677-75-8

Cat. No.: VC3383693

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5677-75-8 |

|---|---|

| Molecular Formula | C5H10N2O |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | 2-(3,4-dihydropyrazol-2-yl)ethanol |

| Standard InChI | InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2 |

| Standard InChI Key | BPUUSPXOKMMRFB-UHFFFAOYSA-N |

| SMILES | C1CN(N=C1)CCO |

| Canonical SMILES | C1CN(N=C1)CCO |

Introduction

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(3,4-dihydropyrazol-2-yl)ethanol |

| CAS Registry Number | 5677-75-8 |

| Molecular Formula | C5H10N2O |

| Molecular Weight | 114.15 g/mol |

| InChI Key | BPUUSPXOKMMRFB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(N=C1)CCO |

This heterocyclic compound represents an important scaffold in organic chemistry with applications spanning from pharmaceutical development to materials science.

Chemical Structure and Properties

Structural Features

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol features a pyrazoline ring with an ethanol group attached to one of the nitrogen atoms. The pyrazoline ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, creating a 4,5-dihydro-1H-pyrazole moiety. The ethanol group provides a hydroxyl functionality that significantly influences the compound's solubility, reactivity, and potential for further chemical modifications.

The structural arrangement of this compound can be understood as follows:

-

A 4,5-dihydropyrazole ring, which is a partially saturated five-membered heterocycle

-

A hydroxyethyl group (-CH2CH2OH) attached to one of the nitrogen atoms

-

A double bond between one nitrogen and a carbon within the ring

Physical Properties

The physical properties of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol are largely influenced by its molecular structure, particularly the presence of both the heterocyclic ring and the hydroxyl group. The hydroxyl functionality enhances its solubility in polar solvents, making it more versatile for various applications. While specific physical data may vary depending on measurement conditions, the compound generally exists as a stable entity under standard laboratory conditions.

Chemical Properties

The chemical reactivity of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is determined by the presence of both the pyrazoline ring and the ethanol moiety. These structural features enable the compound to participate in various chemical transformations:

-

The pyrazoline ring can undergo oxidation to form the corresponding pyrazole derivative

-

The hydroxyl group can participate in typical alcohol reactions such as oxidation, esterification, and etherification

-

The nitrogen atoms in the pyrazoline ring can act as nucleophiles in various reactions

-

The compound can serve as a ligand in coordination chemistry due to its nitrogen and oxygen donor atoms

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Drawing from approaches used for similar compounds, the synthesis might involve:

-

Preparation of a suitable β-ketoester or chalcone starting material

-

Reaction with hydrazine derivatives to form the pyrazoline ring

-

Introduction of the ethanol group through appropriate functional group transformations

For related compounds, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives, multi-step synthesis procedures have been reported in the literature. These procedures typically involve the reaction of chalcones with thiosemicarbazide, followed by treatment with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reaction with appropriate reagents to form the target compound .

Synthetic Route Comparison

The synthesis of pyrazoline derivatives often follows one of several established routes. The table below compares these approaches:

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Limitations |

|---|---|---|---|---|

| Chalcone Method | Chalcones and hydrazines | Hydrazone intermediates | High yields, versatile | Requires multiple steps |

| β-Ketoester Method | β-Ketoesters and hydrazines | Pyrazolone intermediates | One-pot synthesis possible | Limited substrate scope |

| Cyclization of Hydrazones | Aldehydes/ketones and hydrazines | Hydrazone derivatives | Mild conditions | Variable yields |

| Michael Addition | α,β-unsaturated compounds and hydrazines | Michael adducts | Good regioselectivity | Side reactions possible |

These synthetic approaches can be adapted for the preparation of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol with appropriate modifications to introduce the hydroxyethyl group at the desired position .

Biological Activities

Antimicrobial Properties

Pyrazoline derivatives, including compounds structurally similar to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol, have been evaluated for their antimicrobial properties. The presence of the pyrazole ring is known to confer significant biological activity against various microorganisms. Studies have investigated the activity of these compounds against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger.

The antimicrobial activity is likely mediated through interaction with essential proteins or enzymes in microbial cells, disrupting their normal function and leading to growth inhibition or cell death. The specific mechanism may vary depending on the microorganism and the structural features of the compound.

Anti-inflammatory Effects

Research indicates that compounds containing the pyrazole moiety can exhibit anti-inflammatory effects. For pyrazoline derivatives, these effects may be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability to modulate these inflammatory mediators makes these compounds potential candidates for the development of anti-inflammatory drugs.

The following table summarizes potential anti-inflammatory mechanisms of pyrazoline derivatives:

| Mechanism | Target | Physiological Effect |

|---|---|---|

| Cytokine Inhibition | TNF-α, IL-6 | Reduced inflammatory response |

| Enzyme Inhibition | Cyclooxygenase, Lipoxygenase | Decreased production of inflammatory mediators |

| NF-κB Pathway Modulation | Nuclear factor kappa B | Altered inflammatory gene expression |

| Antioxidant Activity | Reactive oxygen species | Reduced oxidative stress-induced inflammation |

Antioxidant Activity

Heterocyclic compounds containing nitrogen, such as pyrazoline derivatives, often exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases due to oxidative stress. The antioxidant activity of these compounds is typically evaluated through different assays, including DPPH radical scavenging, ABTS radical scavenging, and superoxide radical scavenging tests.

Applications in Various Fields

Medicinal Chemistry Applications

The diverse biological activities of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol and related compounds make them valuable in medicinal chemistry. These compounds serve as building blocks for synthesizing more complex heterocyclic structures and as lead compounds for developing pharmaceutical agents. Their potential applications include:

-

Development of novel antimicrobial agents to address the growing problem of antibiotic resistance

-

Design of anti-inflammatory drugs with improved efficacy and reduced side effects

-

Creation of antioxidant formulations for preventing oxidative stress-related disorders

-

Exploration as potential anticancer agents due to their ability to interact with various cellular targets

Agricultural and Industrial Applications

In agriculture and industry, pyrazoline derivatives have been explored for various applications:

-

As pesticides and fungicides for crop protection

-

As building blocks for the synthesis of agrochemicals

-

In the development of dyes and pigments

-

As components in polymer chemistry

-

As ligands in coordination chemistry for catalytic applications

The versatility of these compounds stems from their unique structural features and chemical reactivity, making them valuable in diverse applications beyond medicinal chemistry.

Structure-Activity Relationships

Key Structural Determinants of Activity

Structure-activity relationship (SAR) studies on pyrazoline derivatives have provided insights into the structural features that contribute to their biological activities. These studies typically involve systematic modifications of the parent structure and evaluation of the resulting compounds for various activities.

Key findings from SAR studies on pyrazoline derivatives include:

| Structural Feature | Effect on Activity | Potential Mechanism |

|---|---|---|

| Pyrazoline Ring | Essential for baseline activity | Provides rigid scaffold for target interaction |

| Substituents on Ring | Modulate activity and selectivity | Influence electronic properties and binding affinity |

| N-Substituents (e.g., hydroxyethyl) | Affect solubility and bioavailability | Change pharmacokinetic properties |

| Ring Saturation Level | Alters flexibility and conformation | Changes spatial arrangement of functional groups |

Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced properties and targetted activities.

Comparative Activity Profiles

Comparative studies of different pyrazoline derivatives have revealed interesting trends in their activity profiles. For instance, compounds with electron-withdrawing groups on the pyrazoline ring often exhibit enhanced antimicrobial activity, while those with electron-donating groups may show improved antioxidant properties. Similarly, the position and nature of substituents can significantly impact the anti-inflammatory activity of these compounds.

Recent Research Developments

Novel Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrazoline derivatives, including 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol. These approaches aim to improve yield, reduce waste, and simplify purification procedures.

Innovative synthetic strategies include:

-

Microwave-assisted synthesis to reduce reaction times and improve yields

-

Solvent-free conditions to minimize environmental impact

-

Use of green catalysts to promote specific reactions

-

One-pot multi-component reactions to streamline the synthesis process

These advancements contribute to making these compounds more accessible for research and potential commercial applications.

Emerging Applications

Emerging applications of pyrazoline derivatives like 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol include:

-

Development of fluorescent probes for biological imaging

-

Creation of stimuli-responsive materials for smart applications

-

Exploration as components in organic electronics

-

Investigation as potential agents for photodynamic therapy

-

Application in the development of chemical sensors

These emerging applications highlight the continuing relevance and versatility of these compounds in addressing contemporary scientific and technological challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume